3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid
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Overview
Description
Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s an important nucleus in medicinal chemistry due to its wide spectrum of biological activities . The compound you mentioned seems to be a derivative of oxazole, with additional functional groups attached.
Synthesis Analysis
Oxazoline, a related compound to oxazole, can be synthesized from various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The specific synthesis pathway for your compound would depend on the exact structure and functional groups present.Molecular Structure Analysis
The molecular structure of oxazole derivatives generally consists of a five-membered ring with one oxygen atom and one nitrogen atom . The exact structure of your compound would include additional functional groups attached to this base structure.Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives can vary widely depending on the specific functional groups present in the molecule. Oxazoline, a related compound, has been synthesized in the presence of ZnCl2 as a Lewis acid catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary depending on their exact structure. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C . The properties of your specific compound would depend on its exact structure and functional groups.Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including the compound , have been studied for their antimicrobial properties. They have shown potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli . The structure of oxazole allows for the synthesis of new chemical entities that can be optimized for enhanced antimicrobial efficacy.
Anticancer Properties
The oxazole nucleus is a part of several compounds with anticancer activities. These derivatives can act as tyrosine kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and cancer proliferation . The ability to inhibit these enzymes makes oxazole derivatives valuable in the development of new anticancer drugs.
Anti-inflammatory and Analgesic Effects
Compounds containing the oxazole moiety have been reported to exhibit anti-inflammatory and analgesic effects. This is particularly important in the treatment of chronic inflammatory diseases and pain management . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators.
Antidiabetic Activity
Oxazole derivatives have been identified as potential antidiabetic agents. They can act on different targets within the metabolic pathways to help regulate blood glucose levels. Some derivatives have been found to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism .
Antiviral Applications
Research has indicated that oxazole derivatives can have antiviral properties. For example, they have been evaluated in models based on the viral spike protein of SARS-CoV-2, showing potential as viral entry inhibitors . This suggests a promising avenue for the development of new antiviral drugs.
Neuroprotective Effects
The neuroprotective potential of oxazole derivatives is an emerging field of study. These compounds may offer protection against neurodegenerative diseases by modulating various biological pathways involved in neuronal survival and death .
Safety and Hazards
properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-6-5-8(14-18-6)13-10(15)7-3-2-4-12-9(7)11(16)17/h2-5H,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVNXKKXYJYPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid |
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